Ethylenediaminetetraacetic acid

Overview

Description

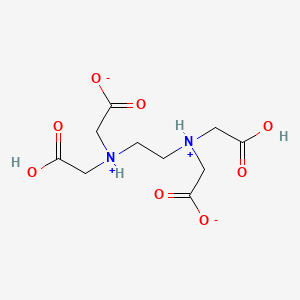

Ethylenediaminetetraacetic acid, also known as this compound, is a widely used aminopolycarboxylic acid. It is a white, water-insoluble solid with the chemical formula C₁₀H₁₆N₂O₈. This compound is renowned for its ability to bind to metal ions, forming water-soluble complexes even at neutral pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic acid is synthesized through the reaction of ethylenediamine with chloroacetic acid. The process involves the following steps:

- Ethylenediamine reacts with chloroacetic acid in the presence of sodium hydroxide.

- The reaction mixture is heated to facilitate the formation of edetic acid.

- The product is then purified through crystallization.

Industrial Production Methods: In industrial settings, edetic acid is produced on a large scale using similar synthetic routes. The process involves:

- Mixing ethylenediamine with chloroacetic acid and sodium hydroxide in large reactors.

- Heating the mixture to the required temperature.

- Isolating and purifying the product through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Ethylenediaminetetraacetic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions such as calcium, iron, and lead.

Substitution: The carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Chelation: Typically involves metal ions like calcium chloride or ferric chloride in aqueous solutions.

Substitution: Requires reagents like alkyl halides under basic conditions.

Major Products:

Chelation: Produces metal-edetic acid complexes.

Substitution: Results in substituted derivatives of edetic acid.

Scientific Research Applications

Pharmaceutical Applications

Stabilization of Medications

EDTA is extensively used in the pharmaceutical industry to enhance the stability of medications. By binding metal ions that can catalyze degradation reactions, EDTA improves the solubility and bioavailability of drugs, making it essential for ensuring the quality and efficacy of pharmaceutical products .

Chelation Therapy

EDTA is FDA-approved for treating lead poisoning in both adults and children. Its ability to tightly bind lead makes it more effective than other common chelators . Additionally, research indicates that EDTA has potential applications in treating atherosclerosis and heart disease by chelating toxic metal ions .

Environmental Applications

Water Treatment

In water treatment processes, EDTA plays a crucial role by binding heavy metals and other contaminants, facilitating their removal from water supplies. This chelation process enhances the effectiveness of water treatment systems, contributing to cleaner and safer water for industrial and municipal use .

Soil Remediation

EDTA is also employed in soil remediation efforts to extract heavy metals from contaminated soils. Its ability to form stable complexes with metal ions allows for the safe removal of these pollutants, thus restoring soil health .

Agricultural Applications

Fertilizer Enhancement

In agriculture, EDTA is used in fertilizers to improve the availability of essential nutrients to plants. By preventing metal ions from precipitating, EDTA enhances nutrient uptake, promoting healthier plant growth and optimal crop yields .

Trace Element Delivery

EDTA serves as an additive in trace element fertilizers, providing vital nutrients such as iron, zinc, and manganese necessary for plant development . This application is crucial for maintaining soil fertility and supporting sustainable agricultural practices.

Industrial Applications

Cleaning Agents

EDTA is a key ingredient in industrial cleaning products. It enhances the effectiveness of detergents by binding metal ions that can interfere with cleaning processes. This property makes EDTA particularly valuable in formulating soaps and other cleaning agents .

Food Preservation

In the food industry, EDTA functions as a preservative and antioxidant. It helps extend the shelf life of food products by preventing oxidation and maintaining product quality over time .

Case Study 1: Chelation Therapy for Lead Poisoning

A clinical study demonstrated the efficacy of EDTA in treating lead poisoning in children. Patients receiving EDTA showed significant reductions in blood lead levels compared to those receiving standard treatments. The study highlighted EDTA's superior binding affinity for lead as a critical factor in its effectiveness .

Case Study 2: Water Treatment Efficacy

An environmental study assessed the impact of EDTA on heavy metal removal from industrial wastewater. Results indicated that using EDTA significantly increased the removal efficiency of contaminants such as cadmium and lead, demonstrating its effectiveness as a chelating agent in water treatment applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Stabilization of drugs | Enhanced stability and bioavailability |

| Chelation therapy for heavy metal poisoning | Effective removal of toxic metals | |

| Environmental Science | Water treatment | Improved removal of contaminants |

| Soil remediation | Restoration of soil health | |

| Agriculture | Fertilizer enhancement | Increased nutrient availability |

| Trace element delivery | Supports plant growth | |

| Industrial Processes | Cleaning agents | Enhanced cleaning efficiency |

| Food preservation | Prolonged shelf life |

Mechanism of Action

Ethylenediaminetetraacetic acid exerts its effects through chelation. It binds to divalent and trivalent metal ions, forming stable, water-soluble complexes. This binding prevents the metal ions from participating in unwanted chemical reactions. The chelated complexes are then excreted from the body, reducing metal toxicity .

Comparison with Similar Compounds

Triethylenetetramine: Another chelating agent used for similar purposes.

Tetraacetylethylenediamine: Used in detergents and cleaning agents.

Bis-tris propane: A buffering agent in biochemical research.

Uniqueness of Edetic Acid: Ethylenediaminetetraacetic acid is unique due to its high affinity for a wide range of metal ions and its ability to form stable, water-soluble complexes. This makes it highly effective in various applications, from industrial processes to medical treatments .

Biological Activity

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely used in various biological and medical applications. Its ability to bind metal ions has significant implications for its biological activity, influencing processes ranging from antimicrobial effects to potential therapeutic applications in diseases.

EDTA exerts its biological effects primarily through chelation, which involves the formation of stable complexes with metal ions. This property can inhibit enzyme activity that requires metal cofactors and disrupt cellular processes by sequestering essential metals.

- Enzyme Inhibition : EDTA can inhibit metalloenzymes by binding to their metal cofactors, thus preventing the enzymes from functioning properly. This is particularly useful in molecular biology for studying enzyme mechanisms and functions .

- Antimicrobial Activity : EDTA has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. It limits the availability of essential metal ions required for microbial growth, leading to reduced virulence and survival rates .

2. Antifungal Activity

Recent studies have highlighted the antifungal properties of EDTA, particularly against Fusarium graminearum, a pathogen that produces harmful mycotoxins.

- Inhibition of Toxin Production : Research indicates that EDTA significantly reduces deoxynivalenol (DON) production in Fusarium graminearum. For instance, treatment with 0.4 mM and 0.8 mM EDTA resulted in a 47% and 57.3% decrease in DON levels, respectively .

- Cell Wall Disruption : Scanning electron microscopy revealed that EDTA-treated fungal cells exhibited damaged cell walls and increased permeability, indicating that EDTA compromises cellular integrity .

3. Clinical Applications

EDTA is utilized in various clinical settings, particularly in chelation therapy for heavy metal poisoning and cardiovascular diseases.

- Chelation Therapy : A systematic review found that repeated EDTA treatments improved outcomes in patients with cardiovascular disease (CVD), particularly among those with diabetes or severe arterial disease. Out of 24 studies reviewed, 17 reported significant health improvements following treatment .

- Pseudothrombocytopenia : A case study highlighted the occurrence of EDTA-induced pseudothrombocytopenia, where platelet clumping occurs due to the presence of EDTA, leading to falsely low platelet counts in blood tests . This phenomenon underscores the importance of understanding EDTA's effects in clinical diagnostics.

Table 1: Summary of Studies on EDTA's Biological Activity

5. Conclusion

This compound demonstrates diverse biological activities through its chelation properties, impacting microbial growth, enzyme function, and clinical treatment protocols. Ongoing research continues to explore its potential applications across various fields, emphasizing the need for careful consideration of its effects in both therapeutic and diagnostic contexts.

Q & A

Q. What are the fundamental physicochemical properties of EDTA that make it a versatile chelating agent in research?

Basic

EDTA's efficacy stems from its hexadentate structure, enabling coordination with metal ions via four carboxylate and two amine groups. Key properties include:

- Solubility : Poor water solubility in free acid form (C10H16N2O8), necessitating disodium or tetrasodium salts for aqueous solutions .

- Stability constants : Log K values range from 8.7 (Ca<sup>2+</sup>) to 25.1 (Fe<sup>3+</sup>), enabling selective chelation .

- pH dependence : Optimal chelation occurs at pH > 4.5, with full deprotonation of carboxyl groups required for metal binding .

Methodological Insight : For metal sequestration, prepare EDTA solutions in buffered systems (e.g., Tris or glycine-NaOH) to maintain pH > 8.0. Validate chelation efficiency via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the established methods for synthesizing and characterizing EDTA-metal complexes?

Basic

Synthesis :

- NaFeEDTA•3H2O : React EDTA with FeCl3 in alkaline conditions (NaOH), followed by crystallization .

- General protocol : Mix metal salts with EDTA in stoichiometric ratios under controlled pH (7–10), using titration to monitor complex formation .

Characterization :

- Titrimetry : Use standardized ZnSO4 or CaCO3 solutions with Eriochrome Black T indicator .

- Spectroscopy : UV-Vis (for colored complexes like Fe-EDTA) or NMR (e.g., <sup>1</sup>H NMR to confirm coordination shifts) .

Table 1 : Common EDTA-metal complexes and their applications

Q. How can researchers optimize EDTA concentration and exposure time to maximize chelation while minimizing collateral damage in biological samples?

Advanced

Case Study : Root canal treatment ( ):

- Optimal protocol : 17% EDTA for 1 minute followed by 6% NaOCl rinse reduces smear layer without dentinal erosion.

- Critical factors :

Recommendations :

- For delicate samples (e.g., archaeological lead), use lower concentrations (3–5%) with agitation (e.g., ultrasonic) to enhance penetration .

- Validate via scanning electron microscopy (SEM) to assess structural integrity post-treatment .

Q. What advanced analytical techniques are most effective for quantifying EDTA in complex matrices, and how do their parameters compare?

Advanced

Validation : Follow FDA guidelines for method robustness, including spike-recovery tests (85–115% recovery) and inter-day precision (RSD < 5%) .

Q. How should discrepancies in EDTA's efficacy due to reagent impurities or buffer interactions be systematically addressed?

Advanced

Example : Glycine buffers contaminated with metal-binding ash () caused titration errors.

Mitigation :

- Pre-treatment : Ash reagents at 550°C to remove organic impurities.

- Control experiments : Titrate EDTA against standardized metal solutions in the same buffer to quantify interference .

Table 2 : Common contaminants affecting EDTA assays

| Contaminant | Effect | Solution |

|---|---|---|

| Mg<sup>2+</sup> | Competes with target metal ions | Use Mg-free buffers |

| Organic residues | Chelates EDTA | Pre-clean via combustion |

| Reference: |

Q. What non-chelating interactions of EDTA with enzymes should be considered in biochemical assays, and how can they be controlled?

Advanced

EDTA inhibits enzymes like Taq polymerase and dUTPase independently of metal chelation .

Controls :

- Metal supplementation : Add 1–5 mM Mg<sup>2+</sup> or Zn<sup>2+</sup> to confirm chelation-dependent effects.

- Alternative inhibitors : Use non-chelating agents (e.g., EGTA for Ca<sup>2+</sup>-specific studies) .

Q. What methodologies are employed to evaluate EDTA's environmental persistence and ecological impact in remediation studies?

Advanced

- Degradation studies : Use LC-MS/MS to track EDTA breakdown products (e.g., ED3A) in soil/water .

- Toxicity assays : Expose Daphnia magna to 10–100 mg/L EDTA; measure LC50 and bioaccumulation .

Table 3 : EDTA half-life in environmental matrices

| Matrix | Half-Life (Days) | Conditions |

|---|---|---|

| Freshwater | 6–10 | pH 7, 25°C |

| Soil | 30–90 | Aerobic, loamy texture |

| Reference: |

Q. How is EDTA integrated into nanoparticle synthesis protocols, and what factors influence nanoparticle characteristics?

Advanced

Example : BiFeO3 nanoparticles via EDTA-assisted sol-gel ( ):

- Role of EDTA : Controls nucleation by chelating Bi<sup>3+</sup> and Fe<sup>3+</sup>, reducing aggregation.

- Optimization :

Q. What critical safety measures and material compatibility guidelines must be followed when using EDTA in laboratory settings?

Basic

- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides), strong acids/bases, and Cu/Ni alloys .

- PPE : Use nitrile gloves and goggles; ensure fume hoods for powder handling .

- Waste disposal : Neutralize EDTA solutions to pH 6–8 before disposal to prevent metal mobilization .

Q. What experimental approaches are used to assess EDTA's efficacy as a seed priming agent in agricultural research?

Advanced

Protocol () :

- Treatment : Soak watermelon seeds in 5 g/L EDTA for 12 hours.

- Metrics : Germination rate (%), radicle/plumule length.

- Statistical analysis : ANOVA with Tukey’s HSD (p < 0.05) .

Outcome : EDTA priming increased germination by 15–20% under saline stress, but higher concentrations (>10 g/L) inhibited growth .

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8, Array | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022977 | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Colorless crystals | |

CAS No. |

60-00-4, 688-55-1, 62-33-9 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G34HU7RV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.